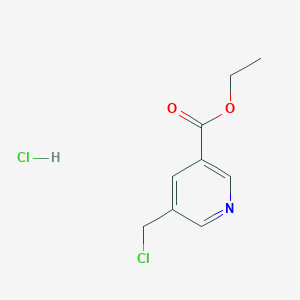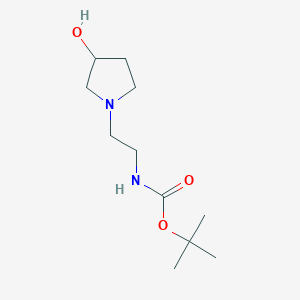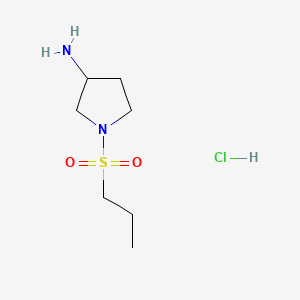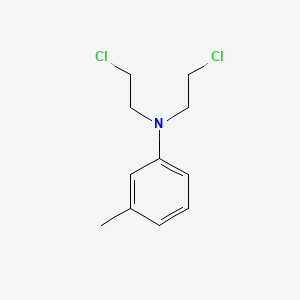
Ethyl 5-(chloromethyl)nicotinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chloromethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications. The compound is known for its reactivity due to the presence of the chloromethyl group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(chloromethyl)nicotinate hydrochloride can be synthesized through a multi-step process. One common method involves the chloromethylation of ethyl nicotinate. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chloromethylation reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to ensure consistent product quality. The final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Ethyl 5-(chloromethyl)nicotinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)nicotinate hydrochloride involves its interaction with molecular targets such as nicotinic receptors. The chloromethyl group allows for covalent binding to nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, producing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chloromethyl)nicotinate
- Ethyl 6-(chloromethyl)nicotinate
- Ethyl 5-(bromomethyl)nicotinate
Uniqueness
Ethyl 5-(chloromethyl)nicotinate hydrochloride is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |
InChI Key |
JGXPYVRSKILRJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)


![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)



![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)


